molecular formula C22H19OSi B12624674 1-(Diphenylsiloxy)-3,4-dihydronaphthalene CAS No. 920984-91-4

1-(Diphenylsiloxy)-3,4-dihydronaphthalene

Cat. No.: B12624674
CAS No.: 920984-91-4
M. Wt: 327.5 g/mol
InChI Key: XDTUJNLZASRYFR-UHFFFAOYSA-N
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Description

1-(Diphenylsiloxy)-3,4-dihydronaphthalene is an organosilicon compound that features a naphthalene ring system bonded to a diphenylsiloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylsiloxy)-3,4-dihydronaphthalene typically involves the reaction of 3,4-dihydronaphthalene with diphenylsilanol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the siloxy bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylsiloxy)-3,4-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a more saturated hydrocarbon.

    Substitution: The siloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-(Diphenylsiloxy)-3,4-dihydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Diphenylsiloxy)-3,4-dihydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The siloxy group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(Trimethylsiloxy)-3,4-dihydronaphthalene
  • 1-(Phenylsiloxy)-3,4-dihydronaphthalene
  • 1-(Diphenylsiloxy)-naphthalene

Comparison: 1-(Diphenylsiloxy)-3,4-dihydronaphthalene is unique due to the presence of the diphenylsiloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

920984-91-4

Molecular Formula

C22H19OSi

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C22H19OSi/c1-3-12-19(13-4-1)24(20-14-5-2-6-15-20)23-22-17-9-11-18-10-7-8-16-21(18)22/h1-8,10,12-17H,9,11H2

InChI Key

XDTUJNLZASRYFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)O[Si](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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